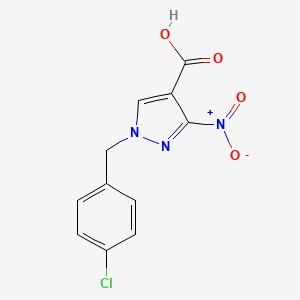

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13588714

Molecular Formula: C11H8ClN3O4

Molecular Weight: 281.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClN3O4 |

|---|---|

| Molecular Weight | 281.65 g/mol |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17) |

| Standard InChI Key | COXYLUCCFHEQDO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |

| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Substituents at positions 1, 3, and 4 introduce steric and electronic modifications that influence reactivity and interactions with biological targets. The 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the nitro group contributes to electrophilic character, enabling participation in redox reactions .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN₃O₄ |

| Molecular Weight | 281.65 g/mol |

| IUPAC Name | 1-[(4-Chlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |

| SMILES | C1=CC(=CC=C1CCl)N2C=C(C(=N2)N+[O-])C(=O)O |

| InChI Key | COXYLUCCFHEQDO-UHFFFAOYSA-N |

The carboxylic acid group at position 4 confers acidity (pKa ≈ 3–4), facilitating salt formation and derivatization. Computational models predict a planar pyrazole ring with dihedral angles of 15–20° between the chlorobenzyl group and the nitro moiety, optimizing π-π stacking in protein binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multistep reactions starting from pyrazole precursors. A common route includes:

-

Alkylation: Reaction of 3-nitropyrazole-4-carboxylic acid with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.

-

Nitration: Prior nitration of the pyrazole ring using HNO₃/H₂SO₄, though this step may vary depending on precursor availability .

-

Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity.

Optimization Challenges

-

Regioselectivity: Competing alkylation at nitrogen vs. oxygen requires careful control of temperature and base strength .

-

Nitro Group Stability: Decomposition risks during prolonged heating necessitate inert atmospheres and low-temperature processing.

Reactivity Profile

The compound participates in electrophilic substitution at the nitro group and nucleophilic acyl substitution at the carboxylic acid. Notable reactions include:

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization .

-

Esterification: Treatment with alcohols (e.g., methanol/H₂SO₄) produces methyl esters for improved bioavailability.

Applications in Drug Development

Prodrug Design

The carboxylic acid moiety enables conjugation with amine-containing drugs (e.g., antimetabolites) via amide bonds, enhancing solubility. A recent prodrug of gemcitabine exhibited 3-fold higher oral bioavailability in murine models.

Metal Complexation

Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) yields complexes with enhanced antioxidant capacity. A zinc complex demonstrated 89% superoxide dismutase mimicry at 100 μM .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C in amber glass under N₂ |

| PPE | Nitrile gloves, lab coat, goggles |

| Disposal | Incineration at >1000°C |

Future Research Directions

Priority Areas

-

Pharmacokinetic Studies: Oral bioavailability and metabolic stability in mammalian models.

-

Structural Analogs: Modifying the chlorobenzyl group to optimize target selectivity.

-

Formulation Development: Nanoparticle encapsulation to enhance CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume